

# Allyl p-Toluenesulphonate: A Versatile Precursor in Modern Organic Synthesis

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## Compound of Interest

Compound Name: Allyl p-toluenesulphonate

Cat. No.: B1266245

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

**Allyl p-toluenesulphonate**, also known as allyl tosylate, is a highly valuable and versatile reagent in organic synthesis. Its utility stems from the presence of two key functional groups: a reactive allyl moiety and an excellent tosylate leaving group. This combination makes it a powerful electrophile for the introduction of the allyl group into a wide range of molecules, a critical transformation in the synthesis of natural products, pharmaceuticals, and advanced materials. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of **allyl p-toluenesulphonate**, complete with detailed experimental protocols and quantitative data.

## Physicochemical Properties and Safety Data

**Allyl p-toluenesulphonate** is a combustible liquid that requires careful handling in a laboratory setting. It is recognized as an irritant, causing skin and serious eye irritation, and may also cause respiratory irritation.<sup>[1]</sup> Proper personal protective equipment, including eye shields and gloves, should be used when working with this reagent.<sup>[2]</sup>

Table 1: Physicochemical Properties of **Allyl p-Toluenesulphonate**

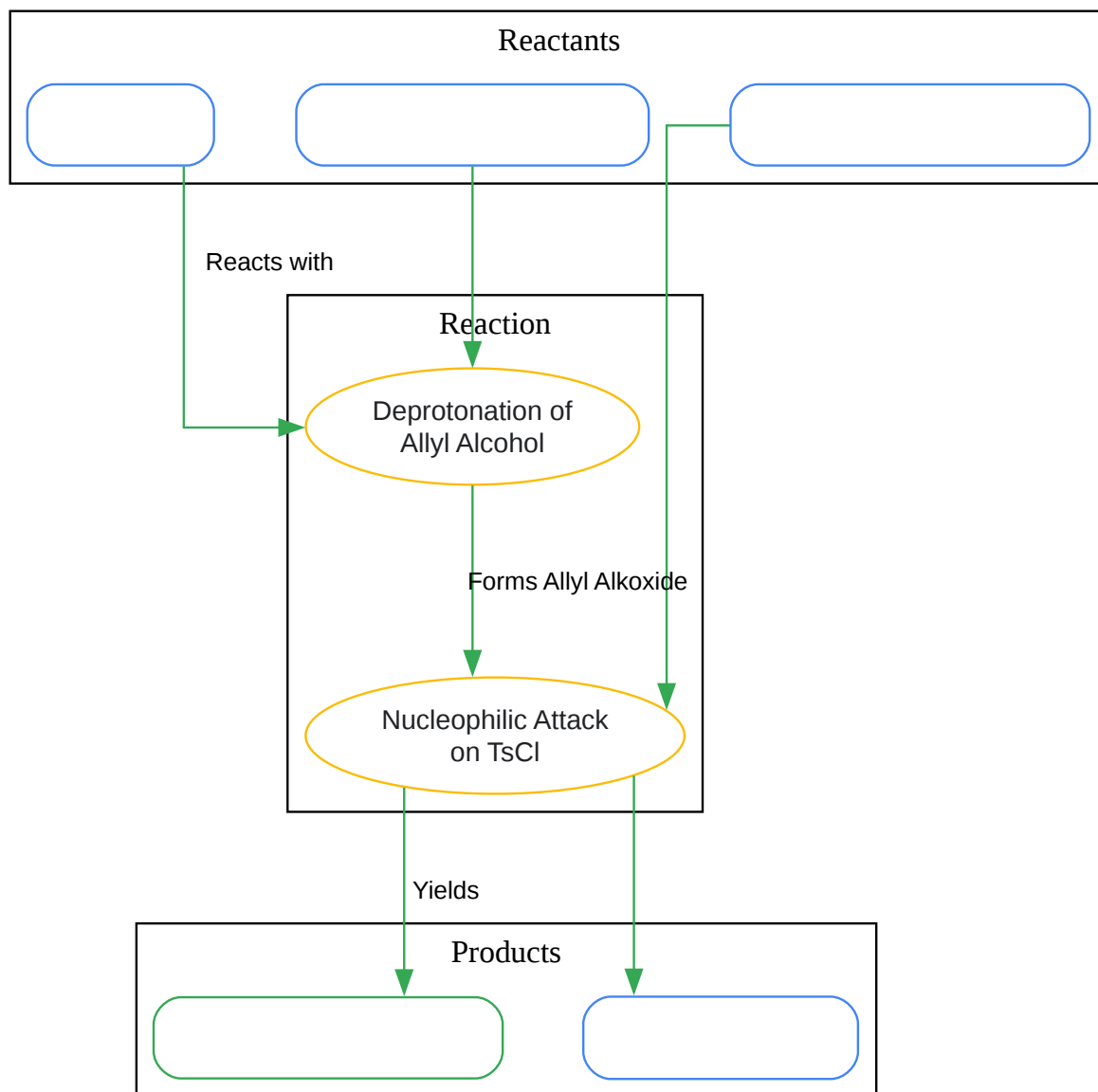
| Property                              | Value  | Reference |
|---------------------------------------|--|-----------|
| CAS Number                            | 4873-09-0  | [3]       |
| Molecular Formula                     | C <sub>10</sub> H <sub>12</sub> O <sub>3</sub> S | [3]       |
| Molecular Weight                      | 212.27 g/mol                                     | [3]       |
| Appearance                            | Liquid   | [2]       |
| Density                               | 1.180 g/mL at 20 °C                              | [2]       |
| Refractive Index (n <sub>20</sub> /D) | 1.523  | [2]       |

Table 2: Safety Information for **Allyl p-Toluenesulphonate**

| Hazard Statement   | Precautionary Statement  |
|--|--|
| H315: Causes skin irritation   | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.                          |
| H319: Causes serious eye irritation  | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H335: May cause respiratory irritation   | P302 + P352: IF ON SKIN: Wash with plenty of soap and water.                     |
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |  |

## Synthesis of Allyl p-Toluenesulphonate

**Allyl p-toluenesulphonate** is typically synthesized from the reaction of allyl alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The base serves to deprotonate the allyl alcohol, forming the more nucleophilic alkoxide, which then attacks the electrophilic sulfur atom of the tosyl chloride.



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**Diagram 1:** Synthesis of **Allyl p-Toluenesulphonate**.

## Experimental Protocol: Synthesis of Allyl p-Toluenesulphonate

This protocol is adapted from established methods for the tosylation of alcohols.[4][5][6]

## Materials:

- Allyl alcohol
- p-Toluenesulfonyl chloride (TsCl)
- Pyridine (dried)
- Dichloromethane (DCM, anhydrous)
- Hydrochloric acid (1 M)
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

## Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve allyl alcohol (1.0 eq) in anhydrous dichloromethane.
- Cool the solution to 0 °C using an ice bath.
- Slowly add pyridine (1.5 - 2.0 eq) to the cooled solution.
- In a separate beaker, dissolve p-toluenesulfonyl chloride (1.1 - 1.2 eq) in a minimal amount of anhydrous dichloromethane.
- Add the p-toluenesulfonyl chloride solution dropwise to the reaction mixture at 0 °C.
- Allow the reaction to stir at 0 °C for 30 minutes and then let it warm to room temperature, stirring for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding 1 M hydrochloric acid.

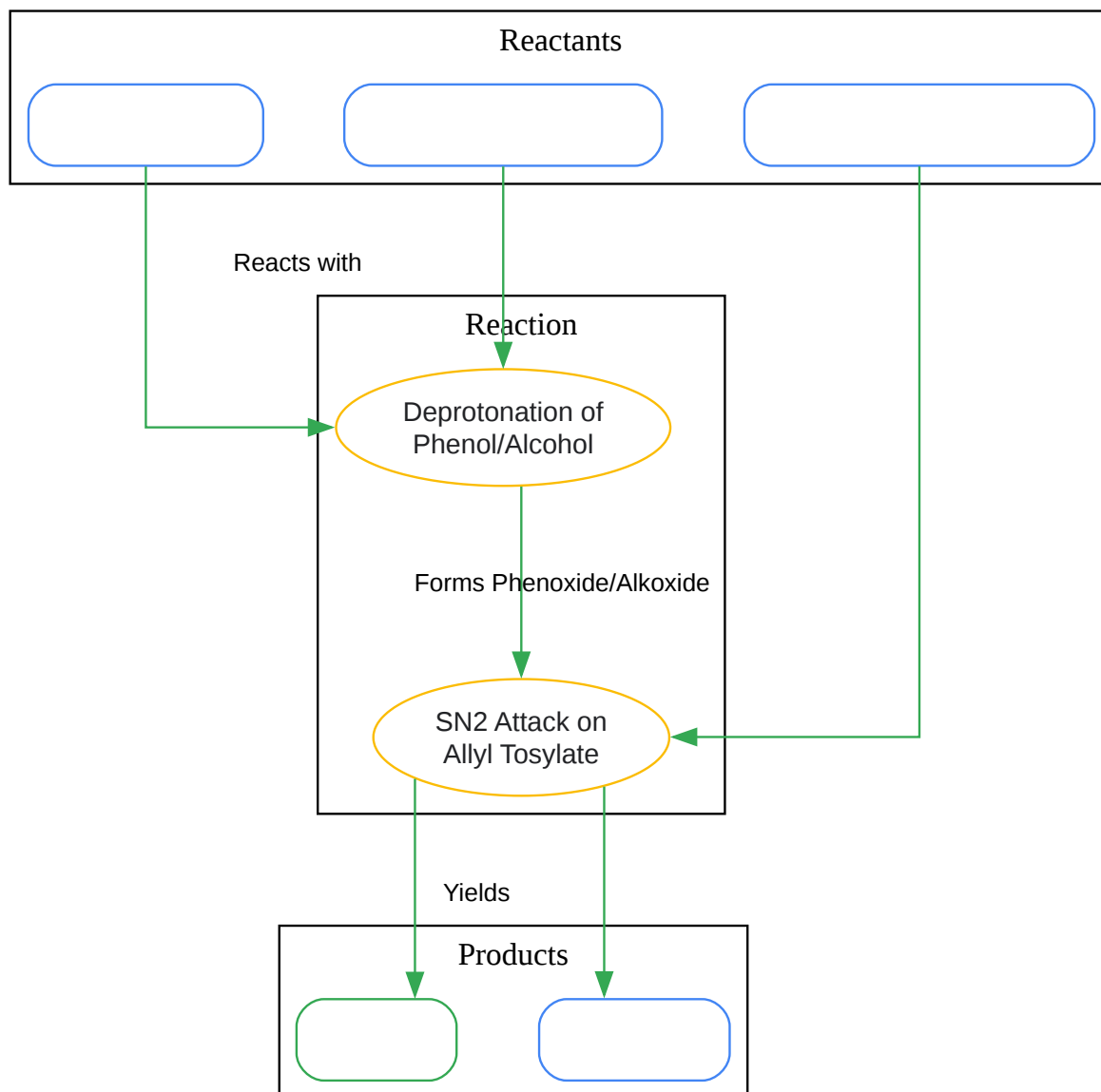
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **allyl p-toluenesulphonate**.
- The product can be further purified by column chromatography on silica gel if necessary.

## Applications in Organic Synthesis

**Allyl p-toluenesulphonate** is a premier allylating agent, readily participating in SN2 reactions with a variety of nucleophiles.

## O-Allylation of Phenols and Alcohols

The synthesis of allyl aryl ethers is a common application, often serving as a key step in the Claisen rearrangement to produce valuable ortho-allyl phenols. This transformation is typically carried out in the presence of a weak base like potassium carbonate.



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**Diagram 2:** General Workflow for O-Allylation.

Table 3: O-Allylation of Phenols using **Allyl p-Toluenesulphonate**

| Phenol             | Base                           | Solvent | Temperature (°C) | Time (h) | Yield (%)         | Reference |
|--------------------|--------------------------------|---------|------------------|----------|-------------------|-----------|
| Phenol             | K <sub>2</sub> CO <sub>3</sub> | Acetone | Reflux           | 8        | 85-96             | [7]       |
| p-Cresol           | K <sub>2</sub> CO <sub>3</sub> | Acetone | Reflux           | 8        | 90                | [8]       |
| 4-tert-Butylphenol | Pd(OAc) <sub>2</sub> /dppf     | Toluene | 100              | 6        | ~50 (equilibrium) | [9]       |

## Experimental Protocol: O-Allylation of Phenol

This protocol is based on the well-established Williamson ether synthesis.[7]

Materials:

- Phenol
- **Allyl p-toluenesulphonate**
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>, anhydrous)
- Acetone (anhydrous)
- Diethyl ether
- 10% Sodium hydroxide solution
- Water
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

Procedure:

- To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.
- Add **allyl p-toluenesulphonate** (1.1 eq) to the mixture.

- Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC.
- After completion, cool the reaction to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in diethyl ether and wash with 10% sodium hydroxide solution to remove any unreacted phenol, followed by a water wash.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the allyl phenyl ether.
- Purify by distillation or column chromatography as needed.

## N-Allylation of Amines and Amides

**Allyl p-toluenesulphonate** is also an effective reagent for the N-allylation of amines, amides, and other nitrogen-containing heterocycles. The resulting allyl amines are important building blocks in medicinal chemistry.

Table 4: N-Allylation Reactions using **Allyl p-Toluenesulphonate**

| Substrate            | Base/Catalyst     | Solvent         | Temperature (°C) | Time (h) | Product                            | Yield (%) | Reference |
|----------------------|-------------------|-----------------|------------------|----------|------------------------------------|-----------|-----------|
| Allylamine           | Triethylamine     | Dichloromethane | 0 to RT          | 0.5      | N-allyl-4-methylbenzenesulfonamide | High      | [10]      |
| p-Toluenesulfonamide | Ni(0)-diphosphine | Neat            | 100              | 24       | N,N-diallyl-p-toluenesulfonamide   | 85        | [11]      |



## Experimental Protocol: N-Allylation of Allylamine

This protocol outlines the synthesis of N-allyl-4-methyl-benzenesulfonamide.<sup>[10]</sup>

Materials:

- Allylamine
- p-Toluenesulfonyl chloride
- Triethylamine
- Dichloromethane
- Dilute Hydrochloric acid

Procedure:

- Dissolve allylamine (1.05 eq) and triethylamine (1.0 eq) in dichloromethane in a round-bottom flask and cool to 0 °C.
- Slowly add a solution of p-toluenesulfonyl chloride (1.0 eq) in dichloromethane to the cooled amine solution.
- Stir the reaction mixture for 30 minutes at 0 °C and then allow it to warm to room temperature.
- Wash the reaction mixture with dilute hydrochloric acid solution.
- Separate the organic phase, dry it over an anhydrous drying agent, filter, and concentrate to obtain the N-allylated product.

## Role in Protecting Group Chemistry

The allyl group, introduced via reagents like **allyl p-toluenesulphonate**, serves as a versatile protecting group for alcohols, carboxylic acids, and amines, particularly in peptide synthesis.<sup>[12][13]</sup> The stability of the allyl group to a wide range of reaction conditions, coupled with its

selective removal under mild conditions using palladium catalysts, makes it an orthogonal protecting group to many others used in complex molecule synthesis.

## Conclusion

**Allyl p-toluenesulphonate** is a cornerstone reagent for the introduction of the allyl group in organic synthesis. Its predictable reactivity, coupled with the mild conditions often required for its reactions, ensures its continued and widespread use in academic and industrial research. The protocols and data presented in this guide offer a practical resource for chemists seeking to employ this versatile precursor in their synthetic endeavors. The ability to perform O- and N-allylations efficiently makes **allyl p-toluenesulphonate** an indispensable tool in the modern synthetic chemist's arsenal.

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